molecular formula C12H10N2 B8544207 4-Benzylideneaminopyridine

4-Benzylideneaminopyridine

Cat. No.: B8544207
M. Wt: 182.22 g/mol
InChI Key: NZHRBTNMXSLQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzylideneaminopyridine is a Schiff base derivative formed by the condensation of 4-aminopyridine with benzaldehyde. This group enables metal complexation and biological activity, such as antimicrobial or anticancer properties .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-phenyl-N-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H10N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-10H

InChI Key

NZHRBTNMXSLQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Key pyridine derivatives with substituents at the 4-position are compared below.

Compound Molecular Formula CAS RN Key Substituent Molecular Weight Key Applications/Properties
4-Benzylideneaminopyridine C₁₂H₁₁N₂ Not provided Benzylideneamino (-N=CH-C₆H₅) 189.23 g/mol Metal coordination, potential bioactivity
4-Dimethylaminopyridine C₇H₁₀N₂ 1122-58-3 Dimethylamino (-N(CH₃)₂) 122.17 g/mol Catalyst in acylation reactions
4-Benzylpiperidine C₁₂H₁₇N 31252-42-3 Benzyl (-CH₂C₆H₅) 175.28 g/mol Intermediate in organic synthesis
4-(Benzylideneamino)benzenesulfonamide C₁₃H₁₃N₃O₂S Not provided Benzylideneamino-sulfonamide 299.33 g/mol Tin complexation, structural studies

Key Observations :

  • This compound and 4-(Benzylideneamino)benzenesulfonamide share the benzylideneamino group, which enhances their ability to form coordination complexes with metals like tin, as demonstrated in structural studies .
  • 4-Dimethylaminopyridine lacks aromatic conjugation but is widely used as a nucleophilic catalyst due to its electron-donating dimethylamino group .
  • 4-Benzylpiperidine features a saturated piperidine ring, making it less reactive toward metal coordination but valuable in pharmaceutical intermediates .

Reactivity Differences :

  • The benzylideneamino group in this compound facilitates π-π interactions and metal binding, unlike the electron-rich dimethylamino group in 4-Dimethylaminopyridine, which enhances nucleophilicity .

Contradictions/Gaps :

  • While 4-Benzylpiperidine and 4-Dimethylaminopyridine have well-documented safety profiles , this compound lacks comprehensive toxicological studies, necessitating cautious handling .

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